molecular formula C8H8ClNO2 B13911768 Methyl 3-chloro-5-methylpicolinate

Methyl 3-chloro-5-methylpicolinate

Cat. No.: B13911768
M. Wt: 185.61 g/mol
InChI Key: XPGLUBNEWVJOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-5-methyl-2-pyridinecarboxylate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3rd position and a methyl group at the 5th position on the pyridine ring, along with a carboxylate ester group at the 2nd position. This compound is a colorless to pale yellow liquid, soluble in common organic solvents such as ethanol, dimethylformamide, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-methyl-2-pyridinecarboxylate typically involves the chlorination of 5-methyl-2-pyridinecarboxylic acid followed by esterification. One common method includes:

    Chlorination: 5-methyl-2-pyridinecarboxylic acid is treated with thionyl chloride (SOCl2) to introduce the chlorine atom at the 3rd position.

    Esterification: The resulting 3-chloro-5-methyl-2-pyridinecarboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form Methyl 3-chloro-5-methyl-2-pyridinecarboxylate.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-5-methyl-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Ester Hydrolysis: 3-chloro-5-methyl-2-pyridinecarboxylic acid.

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

Scientific Research Applications

Methyl 3-chloro-5-methyl-2-pyridinecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the synthesis of anti-inflammatory and antiviral agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-methyl-2-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with protein function. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Methyl 3-chloro-5-methyl-2-pyridinecarboxylate can be compared with other similar compounds such as:

The uniqueness of Methyl 3-chloro-5-methyl-2-pyridinecarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

methyl 3-chloro-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3

InChI Key

XPGLUBNEWVJOHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.